molecular formula C8H9NO3 B1386529 6-Ethoxypyridine-2-carboxylic acid CAS No. 42955-22-6

6-Ethoxypyridine-2-carboxylic acid

Cat. No.: B1386529
CAS No.: 42955-22-6
M. Wt: 167.16 g/mol
InChI Key: FKYXIGUDCJRHRB-UHFFFAOYSA-N
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Description

6-Ethoxypyridine-2-carboxylic acid is a pyridine derivative characterized by an ethoxy (–OCH₂CH₃) substituent at the 6-position and a carboxylic acid (–COOH) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in reactions such as esterification, amidation, and coordination chemistry due to the electron-withdrawing carboxylic acid and electron-donating ethoxy groups . Commercial availability in varying quantities (100 mg to 1 g) highlights its utility in small-scale research applications .

Properties

IUPAC Name

6-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXIGUDCJRHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651747
Record name 6-Ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42955-22-6
Record name 6-Ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxypyridine-2-carboxylic acid can be synthesized through several methods. One common route involves the ethylation of 2-pyridinecarboxylic acid. The reaction typically requires an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxypyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The ethoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing chlorine in 3-chloro-6-methoxypyridine-2-carboxylic acid. This difference impacts acidity (pKa) and coordination behavior .
  • Steric Considerations : The ethoxy substituent (–OCH₂CH₃) is bulkier than methoxy (–OCH₃) or methyl (–CH₃), influencing reaction kinetics and regioselectivity in substitution reactions .
  • Applications : Phenyl-substituted analogs (e.g., 6-phenylpyridine-2-carboxylic acid) are favored in metal-organic frameworks (MOFs), while ester derivatives like ethyl 6-methylpyridine-2-carboxylate are common in prodrug synthesis .

Biological Activity

6-Ethoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxy group and a carboxylic acid functional group, which contribute to its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves methods such as:

  • Refluxing ethyl pyridine-2-carboxylate with ethyl iodide : This method employs nucleophilic substitution reactions.
  • Decarboxylation reactions : Utilizing potassium carbonate in toluene to form derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth dilution method. The results demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study synthesized various derivatives of pyridine carboxylic acids, including this compound, and tested their antimicrobial efficacy. Results indicated that derivatives exhibited enhanced activity compared to the parent compound, highlighting the significance of structural modifications in improving bioactivity .
  • Molecular Docking Studies :
    Molecular docking simulations have been conducted to understand the binding interactions between this compound and target enzymes involved in bacterial cell wall synthesis. These studies revealed favorable binding affinities, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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